molecular formula C23H20N2O B12706495 1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- CAS No. 163629-14-9

1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)-

Cat. No.: B12706495
CAS No.: 163629-14-9
M. Wt: 340.4 g/mol
InChI Key: MMNKDBFQOKPIFP-UHFFFAOYSA-N
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Description

1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its indole core, which is substituted with a phenyl group and a phenylmethyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, hypophosphorous acid (H₃PO₂) as a reducing agent, and triethylamine (Et₃N) under reflux in 1-propanol . This method yields the desired indole derivative in moderate to good yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated indole derivatives.

Scientific Research Applications

1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways depend on the specific biological context and the nature of the substituents on the indole ring.

Comparison with Similar Compounds

  • 1H-Indole-2-carboxylic acid
  • 1H-Indole-3-acetic acid
  • 2-Phenylindole

Comparison: Compared to other indole derivatives, 1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, while 1H-Indole-3-acetic acid is a well-known plant hormone, 1H-Indole-1-acetamide, 2-phenyl-N-(phenylmethyl)- is more commonly studied for its potential therapeutic applications .

Properties

CAS No.

163629-14-9

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

N-benzyl-2-(2-phenylindol-1-yl)acetamide

InChI

InChI=1S/C23H20N2O/c26-23(24-16-18-9-3-1-4-10-18)17-25-21-14-8-7-13-20(21)15-22(25)19-11-5-2-6-12-19/h1-15H,16-17H2,(H,24,26)

InChI Key

MMNKDBFQOKPIFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

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